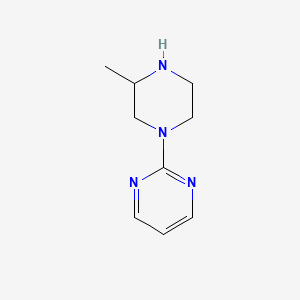

2-(3-Methylpiperazin-1-YL)pyrimidine

Description

Significance of Pyrimidine (B1678525) and Piperazine (B1678402) Scaffolds in Molecular Design

The pyrimidine scaffold is a fundamental building block in numerous bioactive molecules, most notably as the basis for the nucleobases thymine, cytosine, and uracil, which are essential components of nucleic acids. researchgate.net The presence of nitrogen atoms within the pyrimidine ring allows for hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets. researchgate.net This has led to the widespread incorporation of the pyrimidine core in a variety of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. mdpi.commdpi.com

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is another privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its unique conformational flexibility and ability to engage in various non-covalent interactions have made it a common feature in drugs targeting the central nervous system, as well as in antihistaminic and anti-anginal agents. The piperazine moiety can also improve the pharmacokinetic properties of a drug molecule, such as its solubility and bioavailability. researchgate.net The combination of these two pharmacologically significant scaffolds often leads to synergistic effects, enhancing the biological activity of the resulting hybrid molecule. researchgate.nettandfonline.com

Overview of Heterocyclic Compound Research Strategies

Heterocyclic compounds, which constitute more than half of all known organic compounds, are central to chemical and biological sciences. nih.govresearchgate.net Research strategies in this field are diverse and continually evolving. A primary focus is the development of novel and efficient synthetic methodologies to access a wide variety of functionalized heterocyclic structures. nih.gov Common synthetic approaches include ring-closure reactions, cycloaddition reactions, and transition metal-catalyzed cross-coupling reactions. numberanalytics.com

Modern strategies often emphasize sustainability and atom economy, employing green chemistry principles to minimize waste and environmental impact. frontiersin.org This includes the use of environmentally benign solvents, catalysts, and microwave-assisted synthesis to accelerate reaction times and improve yields. mdpi.com

Computational chemistry plays an increasingly vital role in heterocyclic research. numberanalytics.com Molecular modeling and docking studies can predict the properties and biological activity of novel compounds, guiding the design of new molecules with specific desired characteristics. numberanalytics.com This in silico approach significantly streamlines the research and development process, reducing the need for extensive and time-consuming laboratory synthesis and screening. numberanalytics.com

Characterization of newly synthesized heterocyclic compounds is another critical aspect of the research process. A suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, are employed to elucidate the precise structure and stereochemistry of these molecules. numberanalytics.com

Historical Context of Pyrimidine-Piperazine Conjugates in Scientific Inquiry

The exploration of pyrimidine-piperazine conjugates is part of a broader historical trend in medicinal chemistry focused on creating hybrid molecules to achieve improved therapeutic outcomes. Early research into these conjugates was driven by the observation that both pyrimidine and piperazine are recurring motifs in a wide array of biologically active compounds. The synthesis of molecules incorporating both moieties was a logical step to explore potential synergistic effects and novel pharmacological profiles. researchgate.netnih.gov

Over the years, a significant number of pyrimidine-piperazine derivatives have been synthesized and evaluated for a wide range of biological activities. researchgate.net These efforts have led to the discovery of compounds with potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.net Several marketed drugs, such as the kinase inhibitors Imatinib and Dasatinib, feature the pyrimidine-piperazine core, underscoring the clinical success of this molecular hybrid. researchgate.net The continued interest in this class of compounds is fueled by the versatility of their synthesis and the diverse biological activities they exhibit. tandfonline.com

Focus on 2-(3-Methylpiperazin-1-YL)pyrimidine

While the broader class of pyrimidine-piperazine hybrids has been extensively studied, the specific compound this compound serves as a noteworthy example for a more detailed chemical examination.

Chemical Properties and Synthesis

This compound is a derivative that features a methyl-substituted piperazine ring attached to the 2-position of a pyrimidine ring. The physicochemical properties of this compound are influenced by the presence of both the aromatic pyrimidine ring and the aliphatic, substituted piperazine moiety.

| Property | Value |

| Molecular Formula | C9H14N4 |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 69037-91-0 |

The synthesis of 2-(substituted-piperazin-1-yl)pyrimidines generally involves the nucleophilic substitution of a leaving group, typically a halogen, on the pyrimidine ring with the secondary amine of the piperazine derivative. chemicalbook.com A common synthetic route involves the reaction of 2-chloropyrimidine (B141910) with 2-methylpiperazine (B152721). chemicalbook.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. chemicalbook.com

Research and Applications

Compounds containing the 2-(piperazin-1-yl)pyrimidine scaffold have been investigated for a variety of biological activities. For instance, derivatives of this structure have been explored as selective monoamine oxidase (MAO) inhibitors, which have potential applications in the treatment of depression and neurodegenerative diseases. nih.gov The specific substitution pattern on both the pyrimidine and piperazine rings plays a crucial role in determining the biological activity and selectivity of these compounds. The presence of the methyl group in this compound can influence its binding affinity and selectivity for specific biological targets. Further research is needed to fully elucidate the pharmacological profile of this particular compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCORXGRXMXIUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541143 | |

| Record name | 2-(3-Methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-34-8 | |

| Record name | 2-(3-Methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methylpiperazin 1 Yl Pyrimidine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by deconstructing the target molecule into simpler, commercially available precursors. advancechemjournal.com For 2-(3-methylpiperazin-1-yl)pyrimidine, the most logical and common disconnection occurs at the C-N bond linking the pyrimidine (B1678525) and piperazine (B1678402) rings. This primary disconnection strategy simplifies the target molecule into two key synthons: a pyrimidine ring electrophile and a piperazine ring nucleophile. A secondary, more fundamental approach involves disconnecting the pyrimidine ring itself, leading to acyclic precursors that can be cyclized to form the core heterocycle.

Identification of Key Precursors and Synthetic Building Blocks

Based on the primary retrosynthetic disconnection, the key precursors are identified as:

An Electrophilic Pyrimidine Moiety : Typically, a pyrimidine ring activated for nucleophilic substitution at the C2 position. The most common precursor is a 2-halopyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine. These compounds serve as excellent electrophiles in substitution reactions.

A Nucleophilic Piperazine Moiety : The key building block is 2-methylpiperazine (B152721). Due to its two secondary amine groups, selective N-arylation can be challenging. Therefore, a protected version, such as (S)-1-Boc-3-methylpiperazine, is often employed to ensure mono-substitution and control stereochemistry. chemicalbook.comsigmaaldrich.com The Boc (tert-butoxycarbonyl) group can be readily removed in a subsequent step.

For syntheses involving the formation of the pyrimidine ring, the building blocks are more fundamental and include:

N-C-N Fragments : Compounds like guanidines or amidines that already incorporate the 3-methylpiperazine group. An example would be N-(3-methylpiperazin-1-yl)guanidine.

C-C-C Fragments : 1,3-dicarbonyl compounds or their equivalents, such as malondialdehyde or β-ketoesters, which react with the N-C-N fragment to form the six-membered pyrimidine ring. wikipedia.org

Diverse Synthetic Pathways and Reaction Schemes

The forward synthesis of this compound can be achieved through several robust and well-established methods. The choice of pathway often depends on the availability of starting materials, desired scale, and the presence of other functional groups.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing pyrimidine rings. The pyrimidine system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. wikipedia.orgresearchgate.net The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the ring nitrogen atoms. stackexchange.com

The synthesis of this compound via SNAr involves the direct reaction of a 2-halopyrimidine with 2-methylpiperazine. mdpi.com This reaction is typically performed in a polar solvent and often in the presence of a non-nucleophilic base to quench the hydrohalic acid byproduct.

Table 1: SNAr Synthesis of 2-(Piperazinyl)pyrimidine Analogues

| Electrophile | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 2-Chloropyrimidine | N-methylpiperazine | Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-(4-Methylpiperazin-1-yl)pyrimidine (B115573) researchgate.net |

| 2-Methylsulfanylpyrimidine | N-methylpiperazine | Base (e.g., KOH), Ethanol (B145695), Reflux | 2-(4-Methylpiperazin-1-yl)pyrimidine analogue nih.govresearchgate.net |

| 2-Nitro-5-halopyridine* | Piperazine | N-protection, then reduction | Precursor for piperazinylpyridines mdpi.com |

Note: While this example is for a pyridine (B92270), the principle of SNAr with a piperazine nucleophile is directly analogous to the pyrimidine system.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Amination) in Pyrimidine Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology has become indispensable in modern organic synthesis due to its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

For the synthesis of this compound, this reaction involves coupling a 2-halopyrimidine with 2-methylpiperazine. The reaction requires a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu or Cs2CO3). nih.gov

Table 2: Buchwald-Hartwig Amination for N-Arylpyrimidine Synthesis

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| 2-Chloropyrimidine derivative | Aniline (B41778) derivative | PdCl2(PPh3)2 / Xantphos | NaOtBu | N-Arylpyrimidin-2-amine nih.gov |

Cyclization Reactions for Pyrimidine Ring Formation

The construction of the pyrimidine ring from acyclic precursors is a fundamental and highly versatile synthetic strategy. mdpi.com The most common approach is the condensation of a compound containing an N-C-N fragment (such as an amidine, guanidine, or urea) with a three-carbon fragment possessing electrophilic sites at the 1 and 3 positions (a 1,3-dielectrophile). wikipedia.orgbu.edu.eg

To apply this method to the synthesis of this compound, a pre-functionalized N-C-N building block is required. For instance, 1-(guanidinocarbonyl)-3-methylpiperazine could be cyclized with a 1,3-dicarbonyl compound like malondialdehyde or ethyl acetoacetate (B1235776) to directly install the desired substituent at the 2-position of the newly formed pyrimidine ring. wikipedia.org This approach is particularly useful for creating highly substituted pyrimidine analogues that may be difficult to access through late-stage functionalization. growingscience.com

Introduction of the 3-Methylpiperazine Moiety

The successful incorporation of the 3-methylpiperazine group onto the pyrimidine core is the final key step in many synthetic routes. The methods for achieving this are direct applications of the reaction pathways discussed previously.

Via SNAr : This is the most straightforward method, where 2-methylpiperazine acts as the nucleophile, displacing a leaving group (typically a halogen) from the C2 position of the pyrimidine ring. mdpi.comnih.gov The use of a mono-protected piperazine, such as 1-Boc-3-methylpiperazine, is often preferred to prevent undesired side reactions like N,N'-bis-arylation. mdpi.com

Via Buchwald-Hartwig Amination : This palladium-catalyzed approach offers an alternative, often under milder conditions, for coupling 2-methylpiperazine with a 2-halopyrimidine. nih.gov It demonstrates excellent functional group tolerance, making it suitable for complex molecules.

Via Cyclization : In this strategy, the 3-methylpiperazine moiety is incorporated into one of the acyclic building blocks before the formation of the pyrimidine ring. wikipedia.org For example, reacting 3-methylpiperazine with a reagent like cyanamide (B42294) could form a substituted guanidine, which is then used as the N-C-N component in a subsequent cyclocondensation reaction to build the final heterocyclic product.

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound analogues relies heavily on the fine-tuning of reaction parameters. Key factors that significantly influence the outcome of the synthesis include the choice of solvent, the catalytic system employed, and the precise control of temperature and pressure.

The solvent medium can dramatically affect reaction rates and yields in the synthesis of substituted pyrimidines. The choice of solvent influences reactant solubility, transition state stabilization, and the activity of catalysts. A variety of solvents have been explored for the coupling of piperazine moieties with pyrimidine cores, typically involving nucleophilic aromatic substitution on a halopyrimidine.

In the synthesis of 2-(1-piperazinyl)pyrimidine (B151936), a direct analogue, water has been used as a solvent in the reaction between a chloropyrimidine and piperazine, facilitated by a base like potassium carbonate. chemicalbook.com Similarly, ethanol is a common solvent for refluxing a substituted 2-(methylsulfanyl)pyrimidine with N-methylpiperazine in the presence of a catalytic amount of potassium hydroxide (B78521) to yield the corresponding 2-(4-methylpiperazin-1-yl)pyrimidine derivative. nih.gov

More advanced studies have systematically investigated the effect of various solvents on related reactions. For instance, in a rhodium-catalyzed olefination of N-(2-pyrimidyl)imidazoles, dimethoxyethane (DME) was identified as the optimal solvent, providing a 92% yield. researchgate.net Other solvents such as 1,2-dichloroethane (B1671644) (DCE), chlorobenzene, acetone, and tetrahydrofuran (B95107) (THF) also proved effective, whereas acetonitrile (B52724), 1,4-dioxane, and alcoholic solvents resulted in lower yields. researchgate.net

Furthermore, there is a growing interest in green chemistry approaches, including solvent-free or "neat" reaction conditions. rsc.orgnih.govacs.orgacs.org These methods can reduce environmental impact and sometimes lead to improved yields and shorter reaction times by increasing reactant concentration. For example, a facile, metal- and solvent-free three-component tandem reaction has been developed for the synthesis of substituted pyrimidines from ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal, promoted by NH₄I. nih.govacs.orgacs.org

Below is a data table summarizing the impact of different solvents on the yield of pyrimidine derivatives in various synthetic contexts.

| Reaction Type | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Rh-catalyzed C5-olefination of N-(2-pyrimidyl)imidazole | Dimethoxyethane (DME) | 92 | researchgate.net |

| Rh-catalyzed C5-olefination of N-(2-pyrimidyl)imidazole | 1,2-dichloroethane (DCE) | 73 | researchgate.net |

| Rh-catalyzed C5-olefination of N-(2-pyrimidyl)imidazole | Tetrahydrofuran (THF) | ~73 | researchgate.net |

| Rh-catalyzed C5-olefination of N-(2-pyrimidyl)imidazole | Acetonitrile (MeCN) | Lower Yield | researchgate.net |

| Nucleophilic substitution of 2-chloropyrimidine with piperazine | Water | 88 | chemicalbook.com |

| Nucleophilic substitution of 2-(methylsulfanyl)pyrimidine with N-methylpiperazine | Ethanol | Not specified | nih.gov |

| Three-component synthesis of substituted pyrimidines | Solvent-Free | Moderate to Good | acs.orgacs.org |

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective formation of complex molecules like this compound. The choice of catalyst, and where applicable, its associated ligands, is crucial for optimizing reaction yields and selectivity.

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of arylpiperazines. organic-chemistry.org These reactions often employ specific phosphine ligands to facilitate the catalytic cycle. For instance, a base-free Pd(DMSO)₂(TFA)₂ catalyst has been shown to enable the synthesis of six-membered nitrogen heterocycles through a Wacker-type aerobic oxidative cyclization. organic-chemistry.org The optimization of ligand efficiency (LE) and lipophilic efficiency (LipE) has been a focus in the development of furano-pyrimidine Aurora kinase inhibitors, demonstrating the importance of fine-tuning molecular properties through rational ligand design. acs.org

Copper-catalyzed reactions also feature prominently in pyrimidine synthesis. Cu(II) triflate has been used as an efficient catalyst to synthesize 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Ruthenium-based catalysts, particularly those with (pyridyl)phosphine ligands, are effective for coupling diols and diamines to produce piperazines. organic-chemistry.org

In a move towards more sustainable chemistry, metal-free catalytic systems have been developed. Ammonium iodide (NH₄I) has been used to promote a three-component tandem reaction to create substituted pyrimidines under solvent-free conditions. nih.govacs.orgacs.org Base catalysis is also common, with reagents like potassium carbonate, potassium hydroxide, or choline (B1196258) hydroxide facilitating the nucleophilic substitution or cyclization steps. chemicalbook.comnih.govmdpi.com

The table below presents a selection of catalytic systems used in the synthesis of pyrimidine and piperazine derivatives.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Base-free conditions for N-heterocycle synthesis. | organic-chemistry.org |

| Cu(II) triflate | [3+3] Cycloaddition of propargyl alcohols and amidines | Efficient synthesis of 2,4-disubstituted pyrimidines. | mdpi.com |

| (Pyridyl)phosphine-ligated Ruthenium(II) | Diol-diamine coupling | Forms piperazines and diazepanes. | organic-chemistry.org |

| NH₄I | Three-component tandem reaction | Metal- and solvent-free synthesis of pyrimidines. | nih.govacs.orgacs.org |

| Potassium Carbonate | Nucleophilic aromatic substitution | Base-catalyzed coupling of piperazine to chloropyrimidine. | chemicalbook.com |

| Choline Hydroxide | [3+3] Annulation-oxidation | Green and recyclable catalyst and reaction medium. | mdpi.com |

Temperature is a critical parameter for controlling reaction kinetics and selectivity. In the synthesis of 2-(1-piperazinyl)pyrimidine from 2-chloropyrimidine, the reaction temperature is carefully controlled between 50-65°C to ensure the reaction proceeds efficiently while minimizing side-product formation. chemicalbook.com Many syntheses of related pyrimidine derivatives are conducted under reflux, indicating the need for elevated temperatures to overcome activation energy barriers. nih.gov Conversely, some reactions, such as those involving chiral phase transfer catalysts, may require low temperatures to enhance stereoselectivity. mdpi.com

The effect of pressure on the pyrimidine ring itself has been studied, revealing pressure-induced phase transitions and, at very high pressures (above 15.5 GPa), irreversible chemical reactions leading to the rupture of the aromatic ring and amorphization. researchgate.net While such high pressures are not typical for standard synthetic procedures, this research underscores the chemical reactivity of the pyrimidine core under extreme conditions. For most laboratory and industrial syntheses, reactions are conducted at or near atmospheric pressure. However, pressure can be a valuable tool in specific applications, such as base-catalyzed trimerization of N-cyanomethylazoles under pressure and solvent-free conditions to yield substituted pyrimidines. rsc.org

Regioselective Synthesis and Stereochemical Considerations

Achieving the desired substitution pattern and stereochemistry is paramount, particularly when synthesizing complex drug candidates. For this compound, this involves controlling substitution on the pyrimidine ring and generating the correct stereoisomer at the chiral center of the 3-methylpiperazine moiety.

Regioselectivity in the functionalization of the pyrimidine ring is a significant synthetic challenge. Various strategies have been developed to direct substituents to specific positions. One approach involves the use of directing groups. For example, selective magnesiations using TMPMgCl·LiCl can achieve regio- and chemoselective functionalization of pyrimidine derivatives. researchgate.net

Another strategy is the [3+3] annulation of building blocks, which can provide access to a wide range of substituted pyrimidines. The choice of reaction partners and conditions dictates the final substitution pattern. mdpi.com For instance, a Lewis-acid-promoted [3+3] annulation between 3-ethoxycyclobutanones and amidines can yield diverse substituted pyrimidines. mdpi.com Furthermore, methods have been developed for the regiodivergent synthesis of functionalized pyrimidines and imidazoles from phenacyl azides in deep eutectic solvents, allowing for selective access to different isomers.

The "3-methylpiperazin" portion of the target molecule contains a stereocenter, necessitating stereoselective synthesis to obtain enantiomerically pure compounds. Significant progress has been made in the asymmetric synthesis of carbon-substituted piperazines.

One common strategy is to start from readily available chiral precursors, such as α-amino acids. rsc.orgrsc.org A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids. A key step in this four-step synthesis is an aza-Michael addition. rsc.org

Catalytic diastereoselective approaches have also been developed. A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been employed as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.orgrsc.org The substrates for this reaction are synthesized from homochiral cyclic sulfamidates, which are themselves derived from amino acids. organic-chemistry.org Similarly, a one-pot, three-component synthesis has been reported to produce highly substituted piperazines with excellent stereoselectivity (de, ee >99%) via the ring-opening of N-activated aziridines followed by a Pd-catalyzed annulation. acs.org These methods provide robust pathways to generate specific stereoisomers of substituted piperazines, which can then be coupled to the pyrimidine core to yield the final chiral target molecule.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a complete picture of the atomic connectivity and chemical environment of 2-(3-Methylpiperazin-1-YL)pyrimidine can be established.

¹H NMR and ¹³C NMR Techniques

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the pyrimidine (B1678525) and the 3-methylpiperazine moieties. Based on data from analogous compounds such as 2-(1-Piperazinyl)pyrimidine (B151936) and other substituted pyrimidine derivatives, the chemical shifts can be predicted. nih.govchemicalbook.com

The pyrimidine ring protons typically appear in the aromatic region of the spectrum. The two equivalent protons at the 4 and 6 positions are expected to appear as a doublet, while the proton at the 5 position will present as a triplet. The protons of the piperazine (B1678402) ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other and the adjacent methyl group. The methyl group itself is anticipated to appear as a doublet in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyrimidine carbons are expected in the downfield region, characteristic of aromatic and heteroaromatic systems. The carbons of the piperazine ring and the methyl group will resonate at higher fields.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-4, H-6 | ~8.3 | Doublet |

| Pyrimidine H-5 | ~6.5 | Triplet |

| Piperazine CH (position 3) | Multiplet | Multiplet |

| Piperazine CH₂ (position 2, 5, 6) | Multiplet | Multiplet |

| Methyl CH₃ | ~1.2 | Doublet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~161 |

| Pyrimidine C-4, C-6 | ~157 |

| Pyrimidine C-5 | ~110 |

| Piperazine C-2, C-5, C-6 | ~40-55 |

| Piperazine C-3 | ~50-60 |

| Methyl C | ~15-20 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons on the pyrimidine ring and within the piperazine ring, including the coupling between the methyl protons and the proton at the 3-position of the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyrimidine ring and the piperazine moiety, for instance, by showing a correlation between the piperazine protons at the 2 and 6 positions and the C-2 carbon of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula of C₉H₁₄N₄. The expected exact mass can be calculated and compared with the experimental value to validate the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment in Research Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. jchr.org In a research context, LC-MS is invaluable for assessing the purity of a sample of this compound. The liquid chromatography component separates the target compound from any impurities or byproducts from the synthesis. The mass spectrometer then provides the molecular weight of the eluting components, allowing for the identification of the main product and any potential contaminants. This is a standard method for ensuring the quality of research compounds. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. researchgate.netnih.gov

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| C=N stretching (pyrimidine) | 1650-1550 |

| C-N stretching | 1350-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic heterocycle, is expected to exhibit characteristic π → π* and n → π* transitions. The position of the absorption maxima (λmax) can be influenced by the substitution on the ring and the solvent used for the analysis. For pyrimidine itself, absorptions are typically observed around 240-300 nm. nasa.govchemicalbook.com

Chromatographic Methods for Purification and Analytical Purity Assessment in Research Samples

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products from reaction mixtures and the assessment of their analytical purity. The choice of method depends on the scale of the separation and the properties of the compound.

Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective chromatographic technique used extensively in research to monitor the progress of chemical reactions, identify compounds in a mixture, and determine appropriate solvent systems for larger-scale purification. In the context of this compound, TLC would be used to visualize the compound's presence and separation from starting materials or byproducts.

The process involves spotting a solution of the sample onto a stationary phase, typically a glass plate coated with silica (B1680970) gel or alumina. A mobile phase (eluent) is then allowed to ascend the plate via capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases. While specific TLC conditions for this compound are not detailed in the available literature, typical parameters for related piperazine and pyrimidine derivatives can be described.

| Parameter | Typical Conditions for Related Compounds |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Mixtures of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). The ratio is optimized to achieve good separation. |

| Visualization | UV light (at 254 nm), or chemical staining agents (e.g., potassium permanganate, iodine). |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the gold standard for determining the purity of research samples with high resolution and sensitivity. For this compound, HPLC would be the definitive method to assess its purity, typically aiming for a value greater than 95% for research applications.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity. In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

While specific, validated HPLC methods for this compound have not been published, general methods for pyrimidine derivatives are well-established. researchgate.netrjptonline.org These methods typically involve gradient or isocratic elution from a C18 column with UV detection.

| Parameter | Typical Conditions for Pyrimidine Derivatives |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile or Methanol with 0.1% TFA or Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer (e.g., at 254 nm) |

| Purity Standard | >95% for research purposes |

Molecular Interaction Studies and Mechanistic Investigations of 2 3 Methylpiperazin 1 Yl Pyrimidine

Computational Chemistry and Molecular Modeling Approaches

Computational techniques provide a powerful lens through which the properties and interactions of 2-(3-Methylpiperazin-1-YL)pyrimidine can be predicted and analyzed. These in silico methods offer insights that guide further experimental work and help in the rational design of derivatives with enhanced properties.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to forecast its binding affinity and mode of interaction with various biological targets. For instance, studies on similar piperazine-linked pyrimidine (B1678525) derivatives have shown that these molecules can effectively bind to the p65 subunit of NF-κB, a key protein in inflammatory responses. nih.gov In such simulations, the pyrimidine ring of the ligand often engages in significant pi-alkyl interactions with amino acid residues like Lys28 within the target's binding pocket. nih.gov The binding energy, a measure of the stability of the ligand-target complex, is a key output of these simulations, with more negative values indicating a stronger interaction. For example, analogous compounds have exhibited binding energies in the range of -7.32 to -9.32 kcal/mol. nih.gov

Table 1: Predicted Binding Affinities of this compound with Various Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| p65 subunit of NF-κB | -8.5 | Lys28, Ala29, Gln119 |

| Cyclin-Dependent Kinase 4 (CDK4) | -7.9 | Val96, His95, Leu148 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the ligand-target complex over time. MD simulations of pyrimidine derivatives have been used to assess the stability of the ligand within the binding site and to understand the nature of the intermolecular interactions that govern the binding process. rsc.orgnih.gov These simulations can highlight the flexibility of certain regions of the molecule and the persistence of key hydrogen bonds or hydrophobic interactions, providing a more realistic model of the molecular recognition process. nih.gov

Quantum Mechanical (QM) Calculations and Frontier Molecular Orbital (FMO) Analysis

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of this compound. nih.govresearchgate.net These calculations can provide insights into the molecule's reactivity, charge distribution, and the energies of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between the HOMO and LUMO is an important parameter that correlates with the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. nih.govresearchgate.net For similar pyrimidine derivatives, these theoretical analyses have been shown to be in good agreement with experimental data, thus validating the structural and electronic predictions. nih.govresearchgate.net

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

In Silico ADMET Prediction for Molecular Interaction Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. In silico ADMET prediction tools are used to assess the pharmacokinetic and safety profiles of molecules like this compound at an early stage of drug discovery. nih.govresearchgate.net These predictions are based on the molecule's structural features and physicochemical properties. For instance, adherence to Lipinski's rule of five is often assessed to predict oral bioavailability. researchgate.net Studies on related sulfonamide derivatives tethered with pyridine (B92270) have demonstrated the utility of these in silico tools in identifying candidates with favorable ADMET profiles. nih.govresearchgate.net

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 192.26 g/mol |

| LogP | 1.5 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 4 |

| Human Intestinal Absorption | High |

Structure-Activity Relationship (SAR) Investigations

Systematic Modification of Pyrimidine and Piperazine (B1678402) Substructures

Systematic modifications of the pyrimidine and piperazine rings can lead to significant changes in biological activity. For example, in a series of pyrimidine-4-carboxamides, the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine resulted in a 10-fold increase in inhibitory potency. nih.gov Similarly, the introduction of different substituents on the piperazine ring can modulate the compound's affinity for its target and its pharmacokinetic properties. nih.gov For instance, the addition of a benzyl (B1604629) group to a piperazine analog was shown to recover the biological activity that was lost when a simple piperazine was introduced. nih.gov These studies highlight the importance of both the pyrimidine core and the piperazine substituent in defining the pharmacological profile of this class of compounds. researchgate.netmdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide |

| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine |

| 2-((2-((3–Methylbenzyl)thio)pyrimidin–4–yl)oxy)–1–(piperazin–1–yl)ethanone |

| 1–(4–Acetylpiperazin–1–yl)–2–((2–((3–methylbenzyl)thio)pyrimidin–4–yl)oxy)–ethanone |

| Tert–butyl–4–(2–((2–((3–methylbenzyl)thio)pyrimidin–4–yl)oxy)acetyl)piperazine–1–car–boxylate |

| 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine |

| 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile |

| N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide |

| 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate |

| 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole |

| 4-(4-(6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyrimidin-4- yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzene sulfonic acid |

| 4-(4-(6-(4-bromophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)- 5-methyl-1H-1,2,3-triazol-1-yl)benzene sulfonic acid |

Impact of Substituent Electronic and Steric Properties on Molecular Recognition

The biological activity of pyrimidine-piperazine derivatives is significantly influenced by the electronic and steric properties of their substituents. Structure-activity relationship (SAR) studies reveal that modifications to the core structure can dramatically alter potency and selectivity for specific molecular targets. cardiff.ac.ukresearchgate.net

For instance, in a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives designed as monoamine oxidase (MAO) inhibitors, the nature of the substituent on the second piperazine ring was critical for activity. Compounds featuring a 4-nitrophenyl or a bulky benzhydryl group exhibited the highest selective inhibitory activity against MAO-A. nih.govresearchgate.net This suggests that both electron-withdrawing properties (nitro group) and significant steric bulk (benzhydryl group) can enhance molecular recognition within the MAO-A active site.

Similarly, in the development of inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), replacing a flexible N-methylphenethylamine group with a more conformationally restricted (S)-3-phenylpiperidine increased inhibitory potency threefold. nih.gov This highlights the importance of steric constraint in optimizing the fit with the target protein. Further substitution of a morpholine group with an (S)-3-hydroxypyrrolidine led to a tenfold increase in activity, demonstrating that introducing a hydrogen-bond-donating group can significantly improve molecular recognition and binding affinity. nih.gov

Studies on kinase inhibitors have also shown that both steric and electronic properties of substituents at the C-5 position of the pyrimidine ring affect potency and selectivity. cardiff.ac.uk The introduction of different halogen atoms (chloro, bromo) or a methyl group at this position resulted in distinct selectivity profiles, likely due to their differing electronic characteristics and sizes. cardiff.ac.uk These findings underscore that a delicate balance of steric bulk, conformational rigidity, and electronic properties is essential for achieving high-potency and selective molecular recognition.

| Compound Derivative | Key Substituent | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2j | 4-Nitrophenyl | MAO-A | 23.10 | nih.govresearchgate.net |

| 2m | Benzhydryl | MAO-A | 24.14 | nih.govresearchgate.net |

| 2i | 4-Fluorophenyl | MAO-A | >100 | nih.gov |

Conformational Effects on Binding Affinity and Selectivity

The three-dimensional conformation of this compound and its analogues is a critical determinant of their binding affinity and selectivity. The flexibility of the piperazine ring and the rotational freedom between the pyrimidine and piperazine moieties allow the molecule to adopt various shapes, only some of which are optimal for binding to a biological target. nih.gov

Conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives has been used to design pharmacophore models that define the ideal spatial arrangement of chemical features required for sedative-hypnotic activity. nih.gov This modeling suggests that a specific, low-energy conformation is responsible for the desired biological effect.

X-ray crystallography studies of related compounds provide direct insight into their solid-state conformations. For instance, in the crystal structure of 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, the dihedral angle between the pyrimidine and benzene (B151609) rings is 56.5°. This twisted conformation is stabilized by intermolecular C-H···π interactions. Such preferred conformations can dictate how the molecule presents its binding motifs to a receptor, influencing both affinity and selectivity.

In more complex systems like the drug Imatinib, which contains both pyrimidine and methylpiperazine moieties, the molecule can adopt two main conformations: an "extended" form and a "folded" form. The specific conformation realized in a crystal or a ligand-receptor complex is governed by intermolecular interactions. The folded conformation is often associated with π-π stacking interactions. The ability to adopt a specific conformation, such as the extended form, is crucial for its binding to the inactive domain of the Abelson tyrosine kinase, demonstrating how conformational control directly impacts target engagement and therapeutic effect.

In Vitro Mechanistic Studies of Molecular Target Engagement

Binding Assays with Recombinant Proteins or Cell Lysates (e.g., receptor binding, enzyme inhibition)

The interaction of pyrimidine-piperazine derivatives with their biological targets is quantified using in vitro binding and inhibition assays. These experiments, performed with recombinant proteins or cell lysates, provide crucial data on the potency and selectivity of the compounds.

Derivatives of the 2-(piperazin-1-yl)pyrimidine scaffold have been evaluated against a wide array of enzymatic and receptor targets. For example, a series of novel pyrimidine derivatives demonstrated potent inhibition of several metabolic enzymes, with inhibition constants (Ki) in the nanomolar range for human carbonic anhydrase (hCA) I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net

In another study, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioate derivatives were synthesized and screened for their ability to inhibit monoamine oxidase (MAO) enzymes. Specific analogues showed selective MAO-A inhibitory activity with IC50 values in the low micromolar range. nih.govresearchgate.net Furthermore, 2-aminopyrimidine (B69317) derivatives have been identified as potent inhibitors of the β-glucuronidase enzyme, with one piperazinyl-substituted compound exhibiting an IC50 value of 2.8 µM, significantly more potent than the standard inhibitor. mdpi.com

These assays are fundamental in establishing the structure-activity relationships and identifying lead compounds for further development. The data generated, such as IC50 and Ki values, allow for direct comparison of compound potencies and their selectivity across different targets.

| Compound Series | Target Enzyme/Receptor | Potency (IC50 / Ki) | Reference |

|---|---|---|---|

| Thiadiazolopyrimidine Derivatives | hCA I | Ki: 39.16 - 144.62 nM | researchgate.net |

| Thiadiazolopyrimidine Derivatives | AChE | Ki: 33.15 - 52.98 nM | researchgate.net |

| 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl Derivatives | MAO-A | IC50: 23.10 µM | researchgate.net |

| 4-Chloro-6-(1-piperazinyl)-2-pyrimidinylamine | β-Glucuronidase | IC50: 2.8 µM | mdpi.com |

| Aminopyrimidine Analogues | Dynamin I | IC50: 1.6 - 10.6 µM | nih.gov |

Investigation of Modulatory Effects on Enzyme Kinetics

Beyond determining inhibitory potency, mechanistic studies investigate how these compounds affect the catalytic activity of enzymes. Enzyme kinetic studies are employed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), which provides deeper insight into the inhibitor's mechanism of action. researchgate.netnih.gov

For example, the MAO-A inhibitory mechanism of the most active 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivative was investigated through graphical analysis of steady-state inhibition data. researchgate.net Lineweaver-Burk plots, which graph the inverse of reaction velocity against the inverse of substrate concentration, revealed that this compound acts as a mixed-type inhibitor. researchgate.net This mode of inhibition indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction.

Such kinetic analyses are crucial for understanding how a compound achieves its effect. A competitive inhibitor, for instance, binds to the same active site as the substrate, whereas a non-competitive inhibitor binds to an allosteric site. This information is invaluable for the rational design of more potent and specific inhibitors. youtube.com

Analysis of Ligand-Induced Conformational Changes in Target Macromolecules

The binding of a ligand like a this compound derivative to its target macromolecule can induce significant conformational changes in the protein. These structural alterations are often essential for the compound's modulatory effect. Molecular docking and other computational methods are frequently used to predict and analyze these changes.

Docking studies of pyrimidine derivatives with the cyclooxygenase enzyme (COX-2) have suggested that the binding of potent inhibitors can cause substantial conformational changes in the protein structure. nih.gov Similarly, in studies of pyrimidine-based inhibitors of the NF-κB p65 subunit, in silico docking showed that the pyrimidine ring could bind strongly within the target site, implying a specific induced-fit conformation upon binding. semanticscholar.org

More direct evidence comes from molecular dynamics simulations. For example, when a related methylpiperazine-containing compound was shown to covalently modify Cys124 of the p53 protein, simulations revealed that the attached ligand sterically affects the conformation of the L1 loop. The loop was observed to either wrap around the adduct or straddle its two lobes, altering its native conformation. Such ligand-induced changes can directly impact protein function, either by restoring wild-type activity in a mutant protein or by inhibiting its normal function.

Identification of Covalent and Non-Covalent Molecular Interactions

The stability of the ligand-target complex is determined by a network of molecular interactions. These can be either non-covalent (reversible) or covalent (irreversible). mdpi.comnih.govmdpi.com

Non-Covalent Interactions: These are the most common types of interactions and include hydrogen bonds, hydrophobic interactions, electrostatic (ionic) interactions, and π-system interactions (π-π stacking, cation-π). mdpi.comnih.gov

Hydrogen Bonds: Docking studies of 2-aminopyrimidine derivatives in the active site of β-glucuronidase showed that the nitrogen of the piperazine moiety forms crucial hydrogen bonds with the amino acid residues Glu413 and Tyr468. mdpi.com

Hydrophobic and π-Interactions: In kinase inhibitors, the pyrimidine core often acts as a scaffold that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. nih.gov In the case of NF-κB inhibitors, strong pi-alkyl interactions were observed between the pyrimidine ring and Lys28 of the p65 subunit. semanticscholar.org Molecular docking of cholinesterase inhibitors revealed that the pyrimidine moiety can establish π-π interactions with key histidine residues in the enzyme's active site. acs.org

Covalent Interactions: While less common, some compounds are designed to form a permanent covalent bond with their target, often leading to potent and long-lasting inhibition. nih.govmdpi.com This typically involves a reactive electrophilic group on the inhibitor that forms a bond with a nucleophilic amino acid residue (like cysteine, serine, or lysine) on the target protein. nih.gov For example, a compound containing a 4-methylpiperazin-1-yl group was found to react with thiols via Michael addition, leading to the covalent modification of cysteine residues (Cys124 and Cys229) on the p53 tumor suppressor protein. This covalent attachment was confirmed both in vitro and in treated cells.

Exploration of Compound Influence on Cellular Signaling Pathways (at a mechanistic, not phenotypic, level)

Derivatives of the 2-(piperazin-1-yl)pyrimidine scaffold have been the subject of numerous mechanistic studies to elucidate their influence on various cellular signaling pathways. These investigations have primarily focused on their role as kinase inhibitors, modulating the activity of key enzymes involved in cell growth, proliferation, and survival. The following sections detail the mechanistic impact of structurally related compounds on specific signaling cascades.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) Signaling

A notable derivative, the 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-one series, has been identified as a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). researchgate.net GSK-3β is a crucial serine/threonine kinase that plays a significant role in a multitude of cellular processes, including the regulation of hepatic glycolysis and the phosphorylation of various proteins. researchgate.net

Mechanistic studies, including docking simulations, have revealed the molecular interactions responsible for this inhibition. The phenyl group attached to the piperazine nitrogen and the methyl group on the piperazine ring are thought to engage in cation-π and CH-π interactions, respectively, with the GSK-3β active site. researchgate.net A tangible downstream effect of this inhibition is the significant decrease in tau protein phosphorylation, a key event in the pathogenesis of certain neurodegenerative diseases. researchgate.net The 4-methoxyphenyl (B3050149) analogue, in particular, demonstrated the most potent inhibitory activity against GSK-3β. researchgate.net

| Compound Series | Target Kinase | Key Mechanistic Finding |

| 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones | GSK-3β | Inhibition leads to a decrease in tau phosphorylation. |

Modulation of the JNK Signaling Pathway

Research into piperazin-2-yl-pyrimidines has demonstrated their ability to target the c-Jun N-terminal kinase (JNK) signaling pathway. researchgate.net The JNK pathway is a critical mediator of cellular responses to stress signals and is involved in regulating cell proliferation, migration, and apoptosis. researchgate.net At a mechanistic level, these compounds have been shown to influence the levels of reactive oxygen species (ROS), which can act as signal transducers in the JNK pathway. researchgate.net By modulating ROS levels, these pyrimidine derivatives can influence downstream events in the JNK cascade, impacting cellular fate. researchgate.net

Interference with NF-κB Signaling

Piperazine-linked pyrimidines have been developed as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govsemanticscholar.org NF-κB is a family of transcription factors that regulate the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.govsemanticscholar.org Mechanistically, these compounds have been shown to bind to the p65 subunit of NF-κB. nih.govsemanticscholar.org In silico docking studies have indicated that the pyrimidine ring and other substituents can form strong interactions, such as pi-alkyl interactions with key residues like Lys28 in the p65 subunit, thereby inhibiting NF-κB's transcriptional activity. nih.gov Some pyrimidine derivatives have also been shown to suppress the phosphorylation of IκBα and p65, which are critical steps in the activation of the NF-κB pathway. nih.gov

| Compound Class | Target Pathway | Molecular Mechanism |

| Piperazine-linked pyrimidines | NF-κB | Binding to the p65 subunit, suppressing phosphorylation of IκBα and p65. nih.govsemanticscholar.org |

Inhibition of Akt Signaling

The 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold has yielded potent inhibitors of the protein kinase Akt (also known as Protein Kinase B). nih.gov The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. The synthesized derivatives demonstrated significant inhibitory potency against Akt1. nih.gov This inhibition of Akt activity can disrupt the downstream signaling events that promote cell survival and proliferation. nih.gov

| Compound Series | Target Kinase | Noteworthy Activity |

| 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines | Akt1 | Significant inhibitory potency with IC50 values in the nanomolar range. nih.gov |

Design and Exploration of 2 3 Methylpiperazin 1 Yl Pyrimidine Derivatives and Analogues

Scaffold Derivatization Strategies

The derivatization of the 2-(3-methylpiperazin-1-yl)pyrimidine scaffold is a key strategy to explore the structure-activity relationships (SAR) and to optimize the properties of lead compounds. A common approach involves the modification of the pyrimidine (B1678525) and piperazine (B1678402) rings, as well as the methyl group on the piperazine moiety.

One synthetic route to achieve derivatization involves a multi-step process starting from thiophene (B33073) substituted chalcones. These precursors are cyclized with thiourea (B124793) to form 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols, which are then methylated to yield 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines. Subsequent reaction with N-methylpiperazine or N-phenylpiperazine affords the final 2-(4-substituted-piperazin-1-yl)-pyrimidine derivatives. This method allows for the introduction of various substituents on the pyrimidine ring, enabling a systematic exploration of their impact on biological activity. nih.gov

Another versatile method for derivatizing the 2-(piperazin-1-yl)pyrimidine core involves the synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives. This is achieved by reacting 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide with various potassium salts of piperazine dithiocarbamate (B8719985) derivatives. This strategy allows for the introduction of a wide range of substituents on the terminal piperazine ring, providing a diverse set of analogues for biological screening. nih.gov

The following table summarizes some examples of synthesized derivatives and their starting materials:

| Starting Material | Reagent | Resulting Derivative |

| 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-methylpiperazine | 4-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine |

| 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-phenylpiperazine | 4-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine |

| 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide | Potassium 4-methylpiperazine-1-carbodithioate | 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-methylpiperazine-1-carbodithioate |

| 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide | Potassium 4-ethylpiperazine-1-carbodithioate | 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-ethylpiperazine-1-carbodithioate |

| 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide | Potassium 4-(2-hydroxyethyl)piperazine-1-carbodithioate | 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate |

| 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide | Potassium 4-(pyrimidin-2-yl)piperazine-1-carbodithioate | 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(pyrimidin-2-yl)piperazine-1-carbodithioate |

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large and diverse libraries of compounds for high-throughput screening. capes.gov.br This approach is particularly well-suited for the exploration of the chemical space around the this compound scaffold.

The parallel synthesis of a library of piperazine-tethered thiazole (B1198619) compounds exemplifies the application of combinatorial principles. This methodology can be adapted for the synthesis of 2-(piperazin-1-yl)pyrimidine derivatives. By utilizing a variety of commercially available building blocks, such as carboxylic acids, a diverse library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives can be generated. mdpi.com This strategy allows for the systematic modification of different parts of the molecule, leading to the identification of compounds with improved properties.

The synthesis of pyrimidine-based libraries often employs solid-phase or solution-phase parallel synthesis techniques. These methods allow for the efficient construction of a large number of analogues by systematically varying the substituents on the pyrimidine and piperazine rings. For instance, a library of piperazinyl-pyrimidine analogues was designed and synthesized to target the viral capping machinery of the Chikungunya virus, with one hundred analogues being investigated. nih.gov

Bioisosteric Replacements in the Pyrimidine and Piperazine Moieties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. Both the pyrimidine and piperazine moieties of the this compound scaffold are amenable to bioisosteric replacement.

Pyrimidine Moiety:

Piperazine Moiety:

The piperazine ring is a common pharmacophore in many approved drugs, and its bioisosteric replacement has been extensively studied. nih.gov A variety of cyclic diamines and other nitrogen-containing heterocycles have been explored as piperazine bioisosteres. These replacements can influence the basicity (pKa), lipophilicity, and conformational flexibility of the molecule. cambridgemedchemconsulting.com

Examples of piperazine bioisosteres include:

Homopiperazine: A seven-membered ring analogue of piperazine. nih.gov

Diazaspiroalkanes: Spirocyclic diamines that can offer a more rigid and three-dimensional structure. nih.govenamine.net

Bridged Diamines: Such as 2,5-diazabicyclo[2.2.1]heptane, which can provide unique conformational constraints. nih.gov

Morpholine (B109124): Can reduce the basicity and increase the polarity compared to piperazine. cambridgemedchemconsulting.com

The following table provides examples of potential bioisosteric replacements for the pyrimidine and piperazine moieties:

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Pyrimidine | Pyridazine | Modulate electronics and hydrogen bonding |

| Pyrimidine | Pyrazole | Alter ring size and electronic distribution |

| Pyrimidine | Thiazole | Introduce sulfur for potential new interactions |

| Piperazine | Homopiperazine | Increase ring size and flexibility |

| Piperazine | Diazaspiro[3.3]heptane | Introduce rigidity and explore new vectors |

| Piperazine | Morpholine | Reduce basicity and increase polarity |

Application of Chemogenomics Data for Analogue Design

Chemogenomics aims to systematically study the interactions of a large collection of chemical compounds with a wide array of biological targets. nih.gov This approach provides a wealth of data that can be invaluable for the design of new analogues of this compound.

By analyzing chemogenomic databases, researchers can identify the biological targets of existing pyrimidine and piperazine-containing compounds. This information can guide the design of new analogues with desired selectivity profiles. For example, if a particular off-target interaction is identified for a series of 2-(piperazin-1-yl)pyrimidine derivatives, this knowledge can be used to design new compounds that avoid this interaction while maintaining or improving the desired activity.

Chemogenomics data can also be used to identify "privileged structures," which are molecular scaffolds that are capable of binding to multiple biological targets. researchgate.net The 2-(piperazin-1-yl)pyrimidine scaffold itself can be considered a privileged structure, and understanding its broader target profile can open up new therapeutic applications.

The fundamental principle of ligand-based chemogenomics is that molecules with structural similarities to known biologically active ligands are more likely to share a similar biological profile. nih.gov Therefore, by mining databases of known pyrimidine and piperazine-containing ligands and their associated biological data, it is possible to design novel this compound analogues with a higher probability of success.

Future Directions and Advanced Research Frontiers

Development of Novel Synthetic Methodologies

The efficient construction of the 2-(piperazin-1-yl)pyrimidine core and its derivatives is crucial for exploring the chemical space and developing new therapeutic agents. Future research is focused on creating more versatile, efficient, and sustainable synthetic routes.

Conventional methods often involve the reaction of a 2-halopyrimidine with a piperazine (B1678402) derivative. chemicalbook.com For instance, a general procedure involves stirring a 2-chloropyrimidine (B141910) with the appropriate piperazine in a suitable solvent, often in the presence of a base like potassium carbonate. chemicalbook.com While effective, these methods can sometimes require harsh conditions or long reaction times.

| Synthetic Strategy | Description | Key Features | Reference Example |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an electron-deficient 2-halopyrimidine with a piperazine nucleophile. | Commonly used, straightforward, relies on activated pyrimidine (B1678525) ring. | Synthesis of 2-(1-Piperazinyl)pyrimidine (B151936) from 2-Chloropyrimidine and piperazine. chemicalbook.com |

| Multi-step Synthesis from Chalcones | Involves initial cyclization of a chalcone (B49325) with thiourea (B124793) to form a pyrimidine-2-thiol, followed by methylation and subsequent substitution with piperazine. | Allows for significant diversity based on the initial chalcone structure. | Synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines. nih.gov |

| Metal-Catalyzed Cross-Coupling | Palladium-catalyzed reactions like Buchwald-Hartwig amination for forming the C-N bond between the pyrimidine and piperazine rings. | Offers mild conditions, high functional group tolerance, and broad scope. | General approach for N-arylpiperazine synthesis. mdpi.com |

| Route Optimization | Refinement of existing synthetic protocols to improve yield, reduce reaction time, and simplify purification. | Increases efficiency and scalability for potential large-scale production. | Lead optimization of piperazinyl-pyrimidine analogues as antiviral agents. nih.gov |

Advanced Biophysical Techniques for Ligand-Target Characterization

Understanding the precise molecular interactions between a ligand like 2-(3-Methylpiperazin-1-YL)pyrimidine and its biological target is fundamental to rational drug design. While molecular docking provides valuable predictive insights into binding modes, experimental biophysical techniques are essential for validating these models and providing quantitative data on the binding event. nih.govnih.gov A range of state-of-the-art technologies are available to characterize these interactions in detail. nih.gov

These techniques provide crucial data on binding affinity (how tightly a compound binds), kinetics (the rates of association and dissociation), and thermodynamics (the energetic driving forces of the interaction). nih.gov This information is invaluable for establishing structure-activity relationships (SAR) and optimizing compounds for improved potency and selectivity.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free techniques that monitor the binding of a ligand to a target immobilized on a sensor surface in real-time. They provide comprehensive kinetic data, including the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for binding analysis as it directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters in a single experiment: binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction.

MicroScale Thermophoresis (MST) is a solution-based method that measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. It requires low sample consumption and can be used in complex biological liquids, making it a versatile tool for determining binding affinity. nih.gov

| Technique | Principle | Key Parameters Measured | Advantages |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized target. | k_on, k_off, K_D | Real-time kinetic data, label-free. nih.gov |

| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip. | k_on, k_off, K_D | High throughput, crude sample compatibility. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | K_D, ΔH, ΔS, Stoichiometry (n) | Provides a complete thermodynamic profile, solution-based. nih.gov |

| MicroScale Thermophoresis (MST) | Measures changes in molecular motion along a temperature gradient upon binding. | K_D | Low sample consumption, works in complex solutions. nih.gov |

| Molecular Docking | Computational simulation of ligand-receptor binding. | Binding pose, estimated binding energy/score. | Predictive, provides structural insights into binding modes. nih.govmdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, enabling faster and more cost-effective design of novel compounds. nih.gov For derivatives of this compound, these computational tools can be applied at every stage, from hit identification to lead optimization. nih.gov

Identify Novel Hits: High-throughput virtual screening (HTVS) powered by ML can rapidly screen millions of compounds in silico to identify those with a high probability of binding to a specific target. nih.gov

Optimize Lead Compounds: Quantitative Structure-Activity Relationship (QSAR) models can identify the key chemical features required for biological activity. nih.govmdpi.com This allows chemists to design new analogues with enhanced potency and selectivity. For example, a 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives identified that adding electron-withdrawing groups on an attached phenyl ring could augment activity. mdpi.com

Predict Physicochemical and ADMET Properties: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures. Deep learning models can now predict properties like solubility and metabolic stability from a compound's structure, guiding the design of molecules with better drug-like characteristics. nih.gov

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific criteria, such as high predicted activity against a target and favorable ADMET properties.

Computational studies on related pyrimidine structures have successfully used pharmacophore mapping, 3D-QSAR, and molecular dynamics simulations to design and validate potential inhibitors before their synthesis, significantly minimizing the time and resources required for new drug discovery. nih.govmdpi.com

| AI/ML Application | Description | Impact on Compound Design | Reference |

|---|---|---|---|

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity to build a predictive model. | Guides structural modifications to enhance potency. | nih.govmdpi.com |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Used as a filter for virtual screening to find novel scaffolds. | mdpi.com |

| Virtual Screening | Computationally screens large libraries of compounds against a target protein. | Rapidly identifies potential hit compounds for further testing. | mdpi.com |

| ADMET Prediction | Uses machine learning models to predict drug-like properties (e.g., solubility, toxicity). | Helps prioritize compounds with favorable pharmacokinetic and safety profiles. | nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-protein complex over time. | Validates docking results and assesses the stability of binding interactions. | nih.gov |

Exploration of Unconventional Molecular Targets and Interaction Modalities

While the pyrimidine-piperazine scaffold is known to interact with established target classes like kinases, future research is expanding to explore unconventional molecular targets and novel mechanisms of action. This diversification opens up new therapeutic possibilities for diseases that are currently difficult to treat. The versatility of the pyrimidine core allows it to serve as a scaffold for inhibitors targeting a wide array of proteins. mdpi.com

Recent studies on pyrimidine derivatives have revealed activity against a diverse set of targets beyond traditional oncology kinases:

Metabolic Enzymes: Novel pyrimidine derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrase, acetylcholinesterase, α-glycosidase, and aldose reductase, which are implicated in diseases such as glaucoma, Alzheimer's disease, and diabetes. nih.govresearchgate.net

Viral Proteins: The search for new antiviral agents has identified piperazinyl-pyrimidine analogues as potential inhibitors of the Chikungunya virus (CHIKV) viral capping machinery, a crucial component for viral replication. nih.gov

Chaperone Proteins: The mitochondrial chaperone TRAP1 has been identified as a target for pyrazolo[3,4-d]pyrimidine derivatives in the context of cancer therapy. mdpi.com

DNA and Associated Enzymes: Some pyrimidine derivatives can function as DNA intercalating agents and inhibitors of enzymes like Topoisomerase II, which is a validated target in oncology. nih.govnih.gov